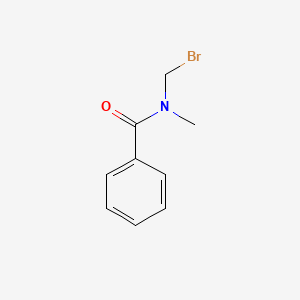

N-(Bromomethyl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(bromomethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHDEYANHZAARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CBr)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515926 | |

| Record name | N-(Bromomethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90702-03-7 | |

| Record name | N-(Bromomethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of N Bromomethyl N Methylbenzamide

Nucleophilic Substitution Reactions Involving the N-Bromomethyl Group

The carbon-bromine bond in the N-bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of nucleophilic substitution reactions.

N-(Bromomethyl)-N-methylbenzamide can react with tertiary amines to form quaternary ammonium (B1175870) salts. This reaction, a type of Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgdalalinstitute.com The tertiary amine acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide ion.

The formation of these quaternary ammonium salts is a well-established method for synthesizing such compounds. Current time information in Bangalore, IN.numberanalytics.com The reaction involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond in the transition state. dalalinstitute.com The resulting quaternary ammonium cation is permanently charged, irrespective of the solution's pH. numberanalytics.com

Table 1: Hypothetical Reaction of this compound with a Tertiary Amine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Trimethylamine | N-(Benzoyl)-N-methyl-N,N,N-trimethylammonium bromide | Menschutkin Reaction (SN2) |

This table presents a hypothetical reaction for illustrative purposes, as specific experimental data for this compound was not found in the search results.

The electrophilic methylene carbon of this compound is expected to react with a variety of soft and hard nucleophiles, including those containing oxygen, nitrogen, and sulfur. These reactions would also proceed via an SN2 mechanism.

Oxygen Nucleophiles: Alcohols and alkoxides can act as nucleophiles, leading to the formation of ethers. Water can also participate in hydrolysis reactions, although this is generally slower.

Nitrogen Nucleophiles: Primary and secondary amines can react to form secondary and tertiary amines, respectively. Ammonia can also be used, leading to a primary amine. These reactions can be considered a form of N-alkylation. nih.gov

Sulfur Nucleophiles: Thiols and thiolates, being excellent nucleophiles, are expected to react readily to form thioethers.

The relative reactivity of these nucleophiles generally follows the order of their nucleophilicity, which can be influenced by factors such as basicity, polarizability, and solvent effects. libretexts.org

Table 2: Predicted Products from Nucleophilic Substitution Reactions

| Nucleophile | Nucleophile Type | Predicted Product |

| Methanol (CH₃OH) | Oxygen | N-(Methoxymethyl)-N-methylbenzamide |

| Ethylamine (CH₃CH₂NH₂) | Nitrogen | N-((Ethylamino)methyl)-N-methylbenzamide |

| Sodium thiophenoxide (C₆H₅SNa) | Sulfur | N-((Phenylthio)methyl)-N-methylbenzamide |

This table outlines predicted products based on general principles of nucleophilic substitution, as direct experimental results for this compound were not available.

Elimination Reactions and Unsaturation Formation

In the presence of a strong, non-nucleophilic base, this compound has the potential to undergo an elimination reaction to form an unsaturated product. This reaction, typically an E2 (bimolecular elimination) process, would involve the abstraction of a proton from the methyl group and the concurrent departure of the bromide ion. lumenlearning.commsu.edu

The product of such an elimination would be N-methyl-N-vinylbenzamide. The success of this reaction is dependent on the strength and steric hindrance of the base used. youtube.commasterorganicchemistry.com Bulky bases favor elimination over substitution. The resulting N-vinylamides are valuable synthetic intermediates. nih.govresearchgate.net

Rearrangement Pathways and Intramolecular Cyclizations

Upon conversion to a quaternary ammonium salt, specifically with a benzylamine (B48309) derivative, this compound could potentially undergo a Sommelet-Hauser rearrangement. wikipedia.orgdalalinstitute.comnumberanalytics.com This wikipedia.orgdalalinstitute.com-sigmatropic rearrangement involves the deprotonation of a benzylic position on the quaternary salt to form an ylide, which then rearranges to introduce an alkyl group onto the aromatic ring, typically at the ortho position. wikipedia.orgyoutube.comyoutube.com

Intramolecular cyclization could also be a possibility if a nucleophilic moiety is present within the benzamide (B126) structure or is introduced. For instance, if the benzoyl group were substituted with a nucleophile, an intramolecular SN2 reaction could lead to the formation of a heterocyclic ring system. nih.govnih.govyoutube.com The feasibility of such a reaction would depend on the nature of the nucleophile and the resulting ring size.

This compound as a Synthetic Intermediate and Building Block

The reactivity of the N-bromomethyl group makes this compound a useful synthetic intermediate for introducing the N-methyl-N-benzoylmethyl moiety into other molecules. This functional group can be a precursor to various other functionalities or can be a key structural element in more complex molecules, including pharmaceuticals and materials. chemicalbook.comfiveable.me

Its ability to react with a wide range of nucleophiles allows for the construction of diverse molecular architectures. For example, its reaction with bifunctional molecules could lead to the synthesis of various heterocyclic compounds, a common strategy in medicinal chemistry. rsc.orgyoutube.com

Studies on Rotameric Conformations and Dynamics of this compound

The study of rotational isomers, or rotamers, is crucial for understanding the three-dimensional structure and reactivity of molecules. In the case of N-substituted amides, such as this compound, the rotation around the amide (C-N) bond is known to be restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation can lead to the existence of distinct conformers that can be observed and characterized, typically by Nuclear Magnetic Resonance (NMR) spectroscopy.

While direct experimental studies on the rotameric conformations and dynamics of this compound are not extensively available in the reviewed literature, the conformational behavior can be inferred from studies on analogous N,N-disubstituted benzamides. These studies consistently demonstrate the presence of syn- and anti-rotamers resulting from hindered rotation around the N-acyl bond.

At room temperature, the rate of interconversion between these rotamers is often slow enough on the NMR timescale to allow for the observation of separate signals for the N-methyl and N-bromomethyl groups in the different conformational environments. As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for a given nucleus broaden and merge into a single, time-averaged signal. By analyzing the line shape of these variable-temperature NMR spectra, it is possible to determine the activation energy (ΔG‡) for the rotational barrier.

For structurally similar compounds, such as N,N-diethylbenzamide, the two ethyl groups are non-equivalent due to the hindered rotation, leading to separate signals for the methylene protons in the 1H NMR spectrum at room temperature. reddit.com This phenomenon is a direct consequence of the different magnetic environments of the two ethyl groups in the syn- and anti- dispositions relative to the carbonyl oxygen.

Theoretical calculations, such as Density Functional Theory (DFT), are also powerful tools for investigating the conformational preferences and rotational energy barriers in amides. These methods can provide insights into the relative energies of the different conformers and the transition state for their interconversion. For instance, in a study of N-benzhydryl-N-methylformamide, DFT calculations were used to complement experimental NMR data to determine the rotational barriers.

Although specific data for this compound is not available, a hypothetical representation of the expected data from a dynamic NMR study is presented in the table below. This table illustrates the type of information that would be obtained from such an investigation.

Table 1: Hypothetical Dynamic NMR Data for this compound

| Parameter | Value |

|---|---|

| Solvent | CDCl₃ |

| Observed Nucleus | ¹H |

| Chemical Shift Difference (Δν) at low T | Data not available |

| Coalescence Temperature (Tc) | Data not available |

| Rate Constant (k) at Tc | Data not available |

The detailed research findings for this compound would require dedicated experimental work, including variable-temperature NMR studies and computational modeling, to precisely determine its rotameric conformations and the energetic barrier to their interconversion.

Computational and Theoretical Investigations of N Bromomethyl N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. matlantis.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and reactivity.

For N-(Bromomethyl)-N-methylbenzamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to determine its optimized molecular geometry. From this, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT allows for the generation of an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen of the carbonyl group and the bromine atom would be expected to be key sites of electronic interaction. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, could be calculated to quantify its reactivity.

Illustrative Data Table for DFT-Derived Properties This table represents typical parameters that would be calculated for this compound. The values are hypothetical examples.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -2150 Hartrees | Ground state energy of the optimized geometry |

| HOMO Energy | -7.2 eV | Indicates the electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are essential for modeling the mechanisms of chemical reactions. These models can map out the entire energy landscape of a reaction, from reactants to products, identifying intermediate structures and, crucially, the transition states that connect them.

For this compound, a primary reaction of interest would be nucleophilic substitution at the bromomethyl group (-CH₂Br). The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. Quantum chemical modeling could simulate this process by mapping the potential energy surface. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Such studies could compare different nucleophiles or solvent effects to predict optimal reaction conditions.

Illustrative Data Table for a Hypothetical Reaction Pathway This table shows the kind of energy data that would be generated when modeling a hypothetical nucleophilic substitution reaction: R-Br + Nu⁻ → R-Nu + Br⁻. The values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | [Nu---CH₂(N(Me)COPh)---Br]⁻ | +20.5 |

Analysis of Halogen Bonding Interactions and their Influence on Reactivity

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond.

In this compound, the bromine atom could act as a halogen bond donor. Theoretical analysis would be used to investigate its ability to form halogen bonds with various Lewis bases, such as the oxygen or nitrogen atoms of other molecules. Computational methods like DFT or high-level ab initio calculations would be employed to:

Identify Interaction Geometries: Determine the preferred orientation and distance for the halogen bond.

Calculate Interaction Energies: Quantify the strength of the halogen bond, which is crucial for its role in crystal engineering or influencing reaction mechanisms.

Analyze Charge Transfer: Natural Bond Orbital (NBO) analysis could reveal the extent of charge transfer from the Lewis base to the antibonding orbital of the C-Br bond, which is a hallmark of halogen bonding.

Understanding these interactions is vital, as they can influence the solid-state packing of the molecule and modulate the reactivity of the C-Br bond by increasing its polarization.

Illustrative Data Table for Halogen Bond Analysis This table illustrates the type of data obtained from a computational analysis of a halogen bond between the bromine of the title compound and a generic Lewis base (LB). Values are hypothetical.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Interaction Distance (Br···LB) | 3.10 Å | The equilibrium distance between the bromine and the Lewis base. |

| Interaction Energy | -4.5 kcal/mol | The strength of the non-covalent halogen bond. |

| C-Br···LB Angle | 175° | The angle defining the geometry of the interaction, typically near linear. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is widely used to predict spectroscopic data, which can aid in the characterization of a molecule and the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities. This would allow for the assignment of key vibrational modes, such as the C=O stretch of the amide, the C-N stretch, and the C-Br stretch.

NMR Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in experimental NMR spectra and confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent or in the solid state).

For this compound, an MD simulation would provide a detailed picture of its conformational landscape. It would show the flexibility of the molecule, including the rotation of the methyl and benzoyl groups and the movement of the bromomethyl side chain. Such simulations can:

Sample a wide range of conformations and determine their relative populations at a given temperature.

Analyze the time-dependent behavior of key dihedral angles to understand the barriers and rates of conformational changes.

Simulate the molecule in a solvent like water or DMSO to understand how intermolecular interactions affect its conformational preferences and dynamics.

These simulations offer insights into the molecule's behavior in a more realistic, dynamic context than static quantum calculations alone.

Table of Compounds

| Compound Name |

|---|

| This compound |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Key Intermediate for the Construction of Complex Organic Molecules

The chemical architecture of N-(Bromomethyl)-N-methylbenzamide makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the reactive bromomethyl group allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This versatility is crucial for the multi-step synthesis of intricate molecular frameworks.

Benzamide (B126) derivatives, in general, are pivotal in organic chemistry, serving as precursors and catalysts in numerous synthetic processes. chemicalbook.com They facilitate the construction of complex structures through reactions like condensation and acylation. chemicalbook.com The N-(bromomethyl) derivative enhances this utility by providing a specific site for controlled chemical modification. For instance, the bromomethyl group can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in assembling the backbones of sophisticated organic compounds.

The synthesis of complex molecules is often a target-driven process, where the strategic use of versatile intermediates is key to achieving the desired structure with high efficiency. The this compound scaffold can be incorporated into a larger molecule and subsequently functionalized, or it can be used as a starting material to build complexity through sequential reactions at the bromomethyl position.

Role as a Building Block in Polymer Chemistry, e.g., as Initiators in Atom Transfer Radical Polymerization (ATRP)

In the field of polymer chemistry, this compound serves as a functional building block, particularly as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.edu

The effectiveness of an ATRP initiator is dependent on its chemical structure, specifically the presence of a labile carbon-halogen bond. The this compound molecule possesses a benzylic bromide, which can be readily cleaved to generate a radical species in the presence of a transition metal catalyst, typically a copper complex. This initiates the polymerization of a wide range of monomers, including styrenes and (meth)acrylates. cmu.edu

The use of functional initiators in ATRP is a direct method for introducing specific end-groups to polymer chains. cmu.edu This allows for the synthesis of telechelic polymers with pre-selected functionality at one end. cmu.edu By using this compound as an initiator, a benzamide group is incorporated at the α-terminus of the polymer chain. This terminal functional group can then be used for further post-polymerization modifications, such as grafting the polymer onto surfaces or conjugating it with biomolecules.

Table 1: Features of this compound as an ATRP Initiator

| Feature | Description |

|---|---|

| Initiating Group | Bromomethyl |

| Resulting Polymer End-Group | N-methylbenzamide |

| Applicable Monomers | Styrenes, (meth)acrylates, and other vinyl monomers |

| Advantages | Direct introduction of a functional end-group, enabling post-polymerization modification. cmu.edu |

Precursor in Supramolecular Chemistry and Molecular Recognition Elements, e.g., involving Anion-π Interactions

The benzamide core of this compound makes it a suitable precursor for the design of molecules for supramolecular chemistry and molecular recognition. Supramolecular chemistry focuses on the non-covalent interactions between molecules, which are fundamental to many biological processes and advanced materials. nih.gov

One such non-covalent interaction is the anion-π interaction, which occurs between an anion and an electron-deficient aromatic ring. rsc.org These interactions play a significant role in chemical and biological systems. rsc.org The benzene (B151609) ring of the benzamide scaffold can be chemically modified to become electron-deficient, for example, by introducing electron-withdrawing groups. This would make it capable of engaging in anion-π interactions.

The design of synthetic receptors for anions is a major area of research in supramolecular chemistry. rsc.org By functionalizing the this compound scaffold, it is possible to create molecules that can selectively bind to specific anions. For example, the bromomethyl group can be used to attach other recognition motifs, leading to a synergistic binding effect. The study of anion-π interactions often involves analyzing the geometric and energetic features of the complexes formed, which can be investigated using computational methods. nih.gov

Application in Linker and Scaffold Design for Peptide and Macrocyclic Systems

The bifunctional nature of this compound, with its reactive bromomethyl group and the potential for further functionalization on the aromatic ring, makes it a candidate for use as a linker and scaffold in the design of peptides and macrocyclic systems. Macrocyclic peptides are an important class of molecules with a wide range of biological activities and therapeutic potential. nih.gov

The construction of these complex architectures often relies on the use of chemical linkers to cyclize or constrain peptide chains. Bromomethyl-functionalized aromatic compounds have been used to create bicyclic peptide libraries, demonstrating the utility of this functional group in forming stable, constrained structures. The this compound scaffold can be envisioned to react with nucleophilic residues in a peptide chain, such as cysteine or lysine, to form a macrocyclic structure.

The benzamide portion of the molecule provides a rigid scaffold that can be used to control the conformation of the resulting macrocycle. This conformational control is crucial for achieving high binding affinity and selectivity to biological targets. Furthermore, the N-methylbenzamide group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the structure of the peptide or macrocycle.

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The this compound scaffold holds potential for the development of novel reagents and catalysts. The reactive bromomethyl group can be used to attach a wide variety of functional groups, including those with catalytic activity. For instance, the scaffold could be functionalized with a phosphine (B1218219) ligand for use in transition metal catalysis or with a chiral amine to create an organocatalyst.

The benzamide framework provides a stable and tunable platform for these catalytic groups. The electronic properties of the catalyst can be modified by introducing substituents on the aromatic ring, which can influence the catalyst's reactivity and selectivity. Similarly, the steric environment around the catalytic center can be adjusted by varying the substituents on the nitrogen atom or the aromatic ring.

The development of new catalysts is a continuous effort in organic chemistry to enable more efficient and selective chemical transformations. The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of new catalytic systems tailored for specific applications.

Enabling Stereoselective Transformations through this compound Motifs

The this compound motif can be incorporated into molecular designs to enable stereoselective transformations. Stereoselectivity, the control of the three-dimensional arrangement of atoms in a molecule, is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. The this compound scaffold can be modified to incorporate chiral elements. For example, a chiral group could be attached to the nitrogen atom or the aromatic ring. This chiral scaffold could then be used to direct the stereochemical outcome of a reaction.

For instance, a chiral derivative of this compound could be used as a chiral ligand for a metal catalyst in an asymmetric reaction. The defined stereochemistry of the ligand would create a chiral environment around the metal center, leading to the preferential formation of one enantiomer or diastereomer of the product. The development of novel stereoselective methods is crucial for accessing enantiomerically pure compounds for various applications. nih.gov

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The current synthetic routes to N-(bromomethyl)-N-methylbenzamide often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic protocols. This includes the exploration of greener solvents, alternative brominating agents with better atom economy, and catalytic systems that can operate under milder conditions. Investigating the use of renewable starting materials and energy-efficient reaction technologies will be crucial in minimizing the environmental footprint of its production.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the primary reactivity of this compound as an electrophile is well-established, there is considerable scope for uncovering new reactivity patterns. Future studies could investigate its participation in unconventional transformations, such as radical-mediated reactions or transition-metal-catalyzed cross-coupling processes where it might serve as a novel coupling partner. Exploring its behavior under photoredox catalysis or electrochemical conditions could unlock unprecedented synthetic pathways and broaden its applicability in complex molecule synthesis.

Advanced Mechanistic Studies Employing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The application of advanced in situ spectroscopic techniques, such as ReactIR, process NMR, and Raman spectroscopy, can provide real-time kinetic and mechanistic data. These studies can help to identify reactive intermediates, understand the role of catalysts and additives, and elucidate the factors controlling selectivity. This knowledge will be instrumental in developing more efficient and robust synthetic protocols.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The translation of synthetic methods for this compound and its derivatives to continuous flow systems offers numerous advantages over traditional batch processing. Flow chemistry can provide enhanced control over reaction parameters, leading to improved yields, higher purity, and increased safety, particularly for exothermic or hazardous reactions. Integrating these flow systems with automated platforms can enable high-throughput screening of reaction conditions and facilitate the rapid optimization and scale-up of synthetic processes.

Q & A

Q. Optimization :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation .

- Scale-up : Continuous flow reactors improve yield consistency in large-scale syntheses .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.3–3.7 ppm (N–CH3 and Br–CH2 groups) and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl (C=O) signals near δ 165–170 ppm and brominated carbons (δ 30–35 ppm) validate structure .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns distinguish brominated analogs from chloro/fluoro derivatives .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic P21/c space group for related bromobenzamides) .

Advanced: How do halogen substituents (e.g., bromine) influence the reactivity and biological activity of this compound?

Answer:

- Reactivity :

- Bromine’s electrophilic nature enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling for functionalization) .

- Steric effects from the bromomethyl group may slow acylation kinetics compared to non-halogenated analogs .

- Biological Activity :

- Bromine increases lipophilicity , improving membrane permeability in cellular assays .

- In Trypanosoma brucei studies, brominated benzamides show 2–3x higher inhibition than chlorine analogs due to enhanced target binding .

Advanced: What methodologies resolve contradictions in reaction yield data for brominated benzamide derivatives?

Answer:

- Systematic Screening : Use a Design of Experiments (DoE) approach to isolate variables (e.g., solvent polarity, temperature gradients). For example, THF yields 15% higher than DMF in N-alkylation reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates causing yield drops .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict energy barriers for competing pathways, explaining discrepancies between theoretical and experimental yields .

Advanced: How can computational tools predict the metabolic stability of this compound in drug discovery?

Answer:

- ADME Prediction : Software like Schrödinger’s QikProp estimates logP (2.1–2.5) and metabolic clearance rates based on bromine’s electron-withdrawing effects .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential off-target interactions with cytochrome P450 enzymes, guiding structural modifications to reduce toxicity .

- MD Simulations : Reveal conformational stability in aqueous environments, correlating with in vitro half-life data .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

- Enzyme Inhibition :

- Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) with IC50 determination .

- Cytotoxicity Screening :

- MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, using cisplatin as a positive control .

- Binding Studies :

- Surface Plasmon Resonance (SPR) quantifies affinity for target proteins (e.g., BSA for preliminary pharmacokinetic profiling) .

Basic: How are purity and stability of this compound ensured during storage?

Answer:

- Purity Analysis :

- HPLC with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .

- Stability Protocols :

- Store under argon at –20°C to prevent degradation via hydrolysis or light-induced radical reactions .

- Periodic NMR checks (every 3 months) monitor decomposition (e.g., new peaks at δ 4.5–5.0 ppm indicating oxidation) .

Advanced: What strategies mitigate competing side reactions in the bromomethylation step?

Answer:

- Protecting Groups : Temporarily block reactive amines with Boc (tert-butoxycarbonyl) to prevent over-alkylation .

- Low-Temperature Quenching : Rapid cooling (–78°C) after bromomethylation arrests radical chain reactions .

- Selective Catalysts : Silver nitrate (AgNO3) suppresses bromide ion interference, improving regioselectivity by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.